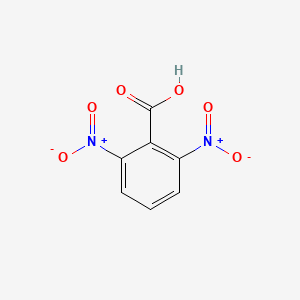

2,6-Dinitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKWSIQQYJTJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209049 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-12-3 | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dinitrobenzoic acid CAS number 603-12-3 properties

An In-depth Technical Guide to 2,6-Dinitrobenzoic Acid (CAS: 603-12-3) for Advanced Research and Development

Introduction

This compound, identified by CAS Number 603-12-3, is a highly functionalized aromatic carboxylic acid of significant interest to researchers in synthetic chemistry and drug development.[1] Its unique electronic structure, dictated by the presence of two powerful electron-withdrawing nitro groups positioned ortho to a carboxylic acid moiety, imparts distinct chemical properties and reactivity.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and handling, offering field-proven insights for its effective utilization in a laboratory and process development setting. While not a direct therapeutic agent, its role as a strategic building block and chemical intermediate makes a thorough understanding of its characteristics essential for the synthesis of complex molecular targets, including novel pharmaceutical compounds.[1]

Physicochemical and Structural Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. The strong electron-withdrawing nature of the two nitro groups significantly influences its acidity and melting point compared to parent benzoic acid.

Key Property Data

A summary of the core physicochemical data is presented below for quick reference. These parameters are critical for experimental design, from selecting appropriate solvent systems to setting reaction temperatures.

| Property | Value | Source(s) |

| CAS Number | 603-12-3 | [2][3][4] |

| Molecular Formula | C₇H₄N₂O₆ | [3][4][5] |

| Molecular Weight | 212.12 g/mol | [2][6] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 202-206 °C | [2] |

| Boiling Point | 351.93 °C (rough estimate) | [2] |

| pKa | 1.14 (at 25 °C) | [2] |

| Density | 1.7333 g/cm³ (rough estimate) | [2] |

Structural Identifiers

For unambiguous identification in chemical databases and software, the following structural identifiers are provided:

| Identifier | String | Source(s) |

| IUPAC Name | This compound | [3][6] |

| SMILES | C1=CC(=C(C(=C1)[O-])C(=O)O)[O-] | [3][6] |

| InChI | InChI=1S/C7H4N2O6/c10-7(11)6-4(8(12)13)2-1-3-5(6)9(14)15/h1-3H,(H,10,11) | [6] |

| InChIKey | HKKWSIQQYJTJLW-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The synthesis of this compound presents a classic challenge in aromatic chemistry. The strong deactivating and meta-directing nature of the carboxyl group on benzoic acid makes direct nitration an inefficient route.[1] Therefore, synthetic strategies rely on precursors where the directing effects are more favorable.

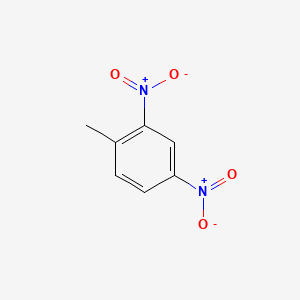

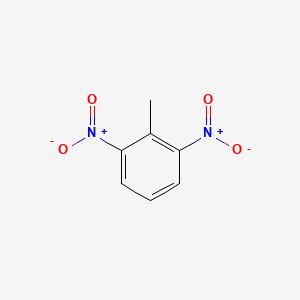

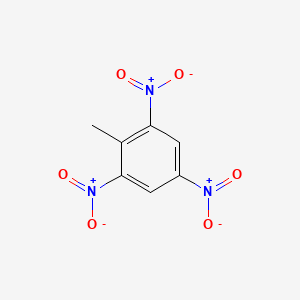

Primary Synthetic Route: Oxidation of 2,6-Dinitrotoluene

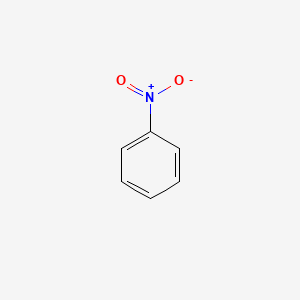

The most common and industrially viable method involves the oxidation of 2,6-dinitrotoluene.[1] This precursor is accessible through the nitration of 2-nitrotoluene, which, after separation from other isomers, serves as the direct starting material.[1]

Caption: Synthetic pathway to this compound.

Experimental Protocol: Oxidation of 2,6-Dinitrotoluene (Conceptual)

This protocol is based on analogous transformations of dinitrotoluenes and serves as a validated starting point for laboratory synthesis.[1][7]

Objective: To synthesize this compound by oxidizing the methyl group of 2,6-dinitrotoluene.

Materials:

-

2,6-Dinitrotoluene

-

Potassium dichromate (K₂Cr₂O₇) or Sodium dichromate (Na₂Cr₂O₇)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to a suspension of 2,6-dinitrotoluene in water.

-

Addition of Oxidant: Slowly add powdered potassium dichromate to the mixture in small portions. The reaction is exothermic and requires careful temperature control, maintaining the temperature within a specified range to prevent runaway reactions.

-

Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC). The color of the solution will typically change from orange to green as the Cr(VI) is reduced to Cr(III).

-

Workup: Cool the reaction mixture in an ice bath. The crude this compound will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid and chromium salts.

-

Purification: The crude acid can be purified by recrystallization from hot water or a suitable organic solvent system.[2] The purity should be verified by melting point determination and analytical techniques such as NMR or HPLC.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electronic effects of its substituents.

Caption: Key reactivity pathways for this compound.

-

Acidity: With a pKa of 1.14, it is a strong organic acid.[2] The two ortho-nitro groups provide powerful inductive electron withdrawal, stabilizing the conjugate base (carboxylate anion) and significantly increasing the acidity compared to benzoic acid (pKa 4.2).

-

Electrophilic Aromatic Substitution (EAS): The aromatic ring is extremely deactivated towards electrophilic attack. The combined deactivating effects of the carboxyl and two nitro groups make reactions like nitration or halogenation exceptionally difficult, requiring harsh conditions with low yields.[1]

-

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the benzene ring is highly activated for nucleophilic attack.[1] While the nitro groups themselves are poor leaving groups, introducing a good leaving group (e.g., a halogen) onto the ring would result in a substrate highly susceptible to SNAr reactions.

-

Carboxyl Group Reactions: The carboxylic acid undergoes standard transformations such as esterification (e.g., Fischer esterification with an alcohol under acidic catalysis) and conversion to the highly reactive 2,6-dinitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂).[1]

-

Nitro Group Reactions: A key transformation for its use in pharmaceutical synthesis is the selective reduction of one nitro group to form 2-amino-6-nitrobenzoic acid.[1] This mono-reduction is challenging as it must be controlled to prevent further reduction to the diamino product. This transformation unlocks the molecule for further functionalization, making it a valuable intermediate.[1]

Applications in Drug Development and Research

While direct applications are limited, this compound is a valuable precursor for creating more complex and functionalized molecules.

-

Pharmaceutical Intermediate: Its primary role is as a starting material for 2-amino-6-nitrobenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1]

-

Molecular Scaffolding: In drug discovery, related dinitro-aromatic structures are used to construct molecular scaffolds that can participate in hydrogen bonding and hydrophobic interactions within the binding sites of biological targets like proteins and enzymes.[1]

-

Derivatizing Agent: Although less common than its 3,5-isomer, the high reactivity of its acyl chloride derivative makes it a potential reagent for derivatizing alcohols and amines for analytical purposes.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care, recognizing its potential hazards.

GHS Hazard Summary

| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | H318: Causes serious eye damage. | P280: Wear eye protection/face protection. |

| H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9] Given the H318 classification, this is critical.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[8]

-

Respiratory Protection: If dusts are generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[8]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.[8]

-

Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.[10][11] Avoid excessive heating. While specific thermal decomposition data for the 2,6-isomer is not detailed, caution is warranted based on the behavior of related nitrobenzoic acids.[10]

Conclusion

This compound is a specialized chemical intermediate whose value lies in its unique reactivity profile. The strong electron-withdrawing character of the twin nitro groups renders the aromatic ring inert to electrophiles but highly activated for nucleophilic substitution, while also significantly increasing the acidity of the carboxyl group. For researchers and drug development professionals, its most important application is as a precursor, particularly for the synthesis of 2-amino-6-nitrobenzoic acid. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for its successful and safe application in the creation of advanced chemical structures and potential pharmaceutical agents.

References

-

Benchchem. This compound | 603-12-3.

-

ChemicalBook. This compound | 603-12-3.

-

Matrix Fine Chemicals. This compound | CAS 603-12-3.

-

Appchem. This compound | 603-12-3 | C7H4N2O6.

-

Aaronchem. 603-12-3 | MFCD00024255 | this compound.

-

PubChem. Benzoic acid, 2,6-dinitro-.

-

Safety Data Sheet. (2024-01-13).

-

Sigma-Aldrich. Safety Data Sheet. (2025-04-28).

-

Fisher Scientific. Safety Data Sheet. (2010-10-25).

-

Sigma-Aldrich. Aldrich 121258 - Safety Data Sheet. (2024-09-07).

-

Fisher Scientific. Safety Data Sheet. (2025-12-21).

-

Organic Syntheses. 2,5-dinitrobenzoic acid.

-

Synchem.de. Buy high quality this compound.

-

X-Mol. The Role of 2,6-Dibromobenzoic Acid in Pharmaceutical Synthesis and Research.

-

SAGE Journals. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.

-

Organic Syntheses. 3,5-dinitrobenzoic acid.

-

LookChem. Cas 610-28-6,2,5-DINITROBENZOIC ACID.

-

PubChem. 2,5-Dinitrobenzoic acid.

-

ChemicalBook. Synthesis and Application of 3,5-Dinitrobenzoic Acid.

-

Sigma-Aldrich. This compound AldrichCPR.

-

ChemicalBook. This compound | 603-12-3. (2023-04-23).

-

SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method.

-

J-STAGE. Thermal Decarboxylation of Nitrobenzoic Acids. I.

-

YouTube. 3, 5 DINITROBENZOIC ACID | CHEMISTRY | APPLICATION | SYNTHESIS | BASIC CONCEPTS | DR. HAMMAD MAJEED. (2022-04-19).

-

Wikipedia. 3,5-Dinitrobenzoic acid.

-

ChemicalBook. This compound CAS#: 603-12-3.

-

Loba Chemie. 99-34-3 CAS | 3,5-DINITROBENZOIC ACID.

-

PubMed. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (2011-04-15).

-

Sigma-Aldrich. 3,5-Dinitrobenzoic acid 99 99-34-3.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 603-12-3 | CAS DataBase [chemicalbook.com]

- 3. This compound | CAS 603-12-3 [matrix-fine-chemicals.com]

- 4. appchemical.com [appchemical.com]

- 5. 603-12-3 | MFCD00024255 | this compound [aaronchem.com]

- 6. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. geneseo.edu [geneseo.edu]

- 10. scielo.br [scielo.br]

- 11. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2,6-Dinitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dinitrobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (2,6-DNBA) is a significant organic compound characterized by a benzoic acid core substituted with two nitro groups at the ortho positions. These electron-withdrawing groups profoundly influence the molecule's chemical and physical properties, rendering it a strong acid and a versatile intermediate in synthetic chemistry. This guide provides a comprehensive exploration of the physicochemical properties of 2,6-DNBA, offering field-proven insights into its synthesis, purification, and analytical characterization. Detailed, self-validating protocols for key experimental procedures are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective application.

Core Physicochemical Profile

This compound is a member of the aromatic nitrocarboxylic acids, which are foundational building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals[1]. The strategic placement of two nitro groups ortho to the carboxylic acid function dictates its unique electronic and steric environment.

Chemical Structure and Identifiers

The structure of 2,6-DNBA features a benzene ring with a carboxyl group at position 1 and two nitro groups at positions 2 and 6. This arrangement leads to significant steric hindrance around the carboxyl group and strong inductive and resonance electron withdrawal from the aromatic ring.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of 2,6-DNBA are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 603-12-3 | [1][2] |

| Molecular Formula | C₇H₄N₂O₆ | [2][3] |

| Molecular Weight | 212.12 g/mol | [1][2][3] |

| Melting Point | 202-206 °C | [2][4] |

| Boiling Point | 351.93 °C (rough estimate) | [2][4] |

| pKa | ~1.14 (at 25 °C) | [1][2][4] |

| Water Solubility | 16.10 g/L (temperature not stated) | [2][4] |

| XLogP3 | 0.8 | [3] |

| Topological Polar Surface Area | 129 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Spectroscopic and Analytical Profile

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 2,6-DNBA.

UV-Vis Spectroscopy

In UV-Visible spectroscopy, organic molecules absorb light in the 190-400 nm range, causing electronic transitions[5]. The aromatic ring and nitro groups in 2,6-DNBA act as chromophores, leading to characteristic π → π* transitions. The resulting spectrum can be used for quantitative analysis via the Beer-Lambert Law and to confirm the presence of the conjugated system[5]. The analysis of the absorption maxima provides a fingerprint that can aid in the identification of the compound[6][7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-DNBA would be expected to show characteristic absorption bands for:

-

O-H stretch of the carboxylic acid, typically a very broad band around 2500-3300 cm⁻¹.

-

C=O stretch of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O asymmetric and symmetric stretches of the nitro groups, appearing as two strong bands around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

-

C-N stretch and aromatic C=C stretches .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: Due to the molecule's symmetry, the aromatic region would show two signals: a triplet for the proton at C4 and a doublet for the protons at C3 and C5. The acidic proton of the carboxyl group may appear as a broad singlet at a downfield chemical shift (>10 ppm), though its observation can depend on the solvent used.

-

¹³C NMR: The spectrum would display distinct signals for the unique carbon atoms in the molecule, including the carboxyl carbon and the four different aromatic carbons.

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of 2,6-DNBA typically avoids direct nitration of benzoic acid, as the carboxyl group is a meta-director and deactivating, making the introduction of nitro groups at the ortho positions difficult. A more common and effective strategy involves two main steps[1]:

-

Nitration of Toluene: Toluene is first nitrated to produce a mixture of dinitrotoluene isomers.

-

Oxidation: The 2,6-dinitrotoluene isomer is separated and then oxidized using a strong oxidizing agent, such as potassium dichromate in an acidic medium, to convert the methyl group into a carboxylic acid, yielding this compound[1].

Caption: General synthetic workflow for this compound.

Purification by Recrystallization

Recrystallization is the premier method for purifying solid organic compounds like 2,6-DNBA[8][9]. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures[10]. The compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures[8][11]. For 2,6-DNBA, water is a suitable recrystallization solvent[2][4]. Impurities are either left behind as an insoluble solid during hot filtration or remain dissolved in the cold mother liquor after the desired compound has crystallized[12].

Reactivity and Chemical Behavior

Acidity

The most prominent chemical feature of 2,6-DNBA is its strong acidity. With a pKa of approximately 1.14, it is significantly more acidic than benzoic acid (pKa ≈ 4.2)[1][2]. This is a direct consequence of the two powerful electron-withdrawing nitro groups. They stabilize the conjugate base (2,6-dinitrobenzoate) through induction and resonance, delocalizing the negative charge and facilitating the release of the proton. This high acidity makes it prone to forming molecular salts upon reaction with bases[1].

Ring Reactivity

The presence of three strong electron-withdrawing groups (two -NO₂ and one -COOH) profoundly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). Reactions like halogenation would require extremely harsh conditions and are generally not feasible[1]. Conversely, while nitroaromatics are often susceptible to nucleophilic aromatic substitution (SNAr), the reactivity of 2,6-DNBA in such reactions is suppressed[1].

Carboxyl Group Reactions

The carboxyl group can undergo typical reactions such as esterification. Fischer esterification, reacting the acid with an alcohol in the presence of a strong acid catalyst, is a common method. However, the reaction conditions may need optimization due to the electronic effects of the nitro groups[1].

Key Experimental Protocols

Protocol: Determination of pKa by Potentiometric Titration

Causality: This method determines the pKa by monitoring the pH of a weak acid solution as a strong base is added. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) shows that when the acid is half-neutralized, the concentrations of the acid ([HA]) and its conjugate base ([A⁻]) are equal[13]. At this half-equivalence point, the log term becomes zero, and thus pH = pKa[13][14].

Methodology:

-

Preparation: Calibrate a pH meter using standard buffer solutions. Accurately weigh a sample of 2,6-DNBA and dissolve it in a known volume of deionized water in a beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Fill a burette with a standardized strong base solution (e.g., 0.1 M NaOH).

-

Initial Measurement: Record the initial pH of the 2,6-DNBA solution.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Equivalence Point: As the pH begins to change rapidly, reduce the volume of titrant added per increment (e.g., 0.1 mL) to accurately capture the equivalence point, where a sharp inflection in the titration curve occurs[14].

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (the midpoint of the steep rise).

-

Calculate the volume at the half-equivalence point by dividing the equivalence point volume by two.

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of this compound[13].

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Purification by Recrystallization from Water

Causality: This protocol leverages the high temperature coefficient of solubility for 2,6-DNBA in water. It is highly soluble in hot water, allowing impurities to be filtered out, but its solubility drops significantly upon cooling, causing the pure compound to crystallize while soluble impurities remain in the solution[8][9][10].

Methodology:

-

Dissolution: Place the impure 2,6-DNBA solid in an Erlenmeyer flask. In a separate beaker, bring a volume of deionized water to a boil. Add the boiling water to the flask in small portions while heating and swirling until the solid just completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield[9][10].

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution into a clean, pre-heated Erlenmeyer flask to remove them. This step must be done quickly to prevent premature crystallization[12].

-

Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice-water bath to maximize crystal formation[10].

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel[12].

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to rinse off any remaining soluble impurities from the crystal surfaces[8].

-

Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry in a low-temperature oven.

Applications in Research and Development

As a highly functionalized molecule, this compound serves as a valuable building block in organic synthesis. Its defined stereochemistry and reactivity make it a useful starting material for creating more complex molecules. It is often employed in the synthesis of novel compounds for evaluation in drug discovery programs and materials science[1]. For example, its derivatives have been explored in the context of creating specialized reagents; a related compound, 2-methyl-6-nitrobenzoic anhydride (MNBA), is a powerful condensing agent for ester formation[1].

Safety and Handling

This compound is classified as a corrosive substance that can cause serious eye damage[3]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

-

Determining pKa of Weak Acid Experiment. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Pka value of weak acid experiment by titrations method. (2023, August 28). Slideshare. Retrieved January 12, 2026, from [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug and Alcohol Research, 12. Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 2,6-dinitro-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. (n.d.). eGyanKosh. Retrieved January 12, 2026, from [Link]

-

Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. (2017, July 5). YouTube. Retrieved January 12, 2026, from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). European Journal of Engineering and Technology Research, 3(3), 8-11. Retrieved January 12, 2026, from [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018, March 10). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved January 12, 2026, from [Link]

-

Scharlin, P. (1996). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 73(6), A133. Retrieved January 12, 2026, from [Link]

-

Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq. Retrieved January 12, 2026, from [Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Massachusetts Lowell. Retrieved January 12, 2026, from [Link]

-

Recrystallization. (n.d.). University of Toronto. Retrieved January 12, 2026, from [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2024, February 7). YouTube. Retrieved January 12, 2026, from [Link]

-

Pratiwi, H., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 603-12-3 [m.chemicalbook.com]

- 3. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 603-12-3 [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. eu-opensci.org [eu-opensci.org]

- 7. researchgate.net [researchgate.net]

- 8. Recrystallization [sites.pitt.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dinitrobenzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, bonding, and chemical properties of 2,6-Dinitrobenzoic acid (2,6-DNBA). We delve into the profound stereoelectronic consequences of the ortho-substitution pattern, particularly the "ortho effect," which dictates the molecule's unique geometry and reactivity. This document is intended for researchers, scientists, and drug development professionals who utilize substituted benzoic acids as synthons and molecular scaffolds. Key experimental and computational insights are synthesized to offer a holistic understanding of this important chemical entity.

Introduction to this compound

This compound, with the molecular formula C₇H₄N₂O₆, is a prominent member of the aromatic nitrocarboxylic acids.[1][2] This class of compounds is characterized by a benzene ring functionalized with both a carboxylic acid group (-COOH) and one or more nitro groups (-NO₂).[1] These functional groups, being strongly electron-withdrawing, significantly influence the molecule's chemical properties, making 2,6-DNBA and its isomers crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] The specific 2,6-substitution pattern gives rise to unique structural and reactivity characteristics that distinguish it from its 2,4- and 3,5-dinitro isomers.[1]

Molecular Geometry: The Dominance of the Ortho Effect

The most defining structural characteristic of this compound is the steric strain imposed by the two bulky nitro groups positioned ortho to the carboxylic acid moiety. This steric crowding is the primary driver of the "ortho effect" observed in this molecule.[3][4]

2.1. Steric Hindrance and Non-Planarity

In an unsubstituted benzoic acid, the carboxylic acid group is largely coplanar with the benzene ring, allowing for maximal resonance stabilization between the two π-systems. However, in 2,6-DNBA, the van der Waals radii of the oxygen atoms on the adjacent nitro and carboxylic acid groups would significantly overlap if the molecule were planar.[5] To alleviate this severe steric repulsion, the molecule undergoes a conformational change: the C-C bond connecting the carboxylic group to the ring rotates, twisting the -COOH group out of the plane of the benzene ring.[3][6] This phenomenon is known as steric inhibition of resonance.

The consequences of this non-planar geometry are profound:

-

Inhibited Resonance: The π-orbitals of the carboxylic group are no longer aligned with the π-system of the aromatic ring, effectively breaking the conjugation between them.[3][5]

-

Increased Acidity: This loss of resonance has a direct impact on the acidity of the carboxylic proton. With the resonance-based electron donation from the phenyl ring to the carboxyl group inhibited, the inductive electron-withdrawing effect of the phenyl ring becomes more dominant.[4] This, coupled with the powerful inductive effects of the two ortho-nitro groups, makes 2,6-DNBA a significantly stronger acid than benzoic acid and even its meta- and para-nitro-substituted isomers.[6][7]

2.2. Intramolecular vs. Intermolecular Bonding

While intramolecular hydrogen bonds can be a feature in some ortho-substituted phenols and acids, the solid-state structure of many ortho-nitrobenzoic acids is dominated by intermolecular hydrogen bonding.[8][9] The crystal structure of 2,6-DNBA reveals that molecules typically pair up, forming hydrogen-bonded dimers between their carboxylic acid groups, a common motif for carboxylic acids.[1] The steric constraints that force the -COOH group out of the ring plane make the formation of a stable seven-membered intramolecular hydrogen-bonded ring between the carboxylic proton and a nitro-group oxygen less favorable than the classic intermolecular dimer arrangement.[9]

Electronic Structure and Chemical Reactivity

The electronic landscape of 2,6-DNBA is dictated by the potent electron-withdrawing nature of its substituents.

-

Inductive and Resonance Effects: Both the nitro groups and the carboxylic acid group are strongly deactivating, withdrawing electron density from the benzene ring through both inductive (-I) and resonance (-M) effects.[1] This renders the aromatic ring highly electron-deficient.

-

Reactivity in Electrophilic Aromatic Substitution (EAS): The profound deactivation of the ring makes electrophilic substitution reactions extremely difficult, requiring harsh conditions.[1] If forced, the directing effects of the three deactivating groups would channel an incoming electrophile to the C-5 position, which is meta to all three substituents.

-

Reactivity in Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr). However, the nitro group itself is a relatively poor leaving group compared to halogens, so SNAr reactions involving the displacement of a nitro group in 2,6-DNBA are suppressed.[1]

Quantitative Molecular Data

Precise structural and physical data are essential for computational modeling and reaction planning. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₆ | [2] |

| Molecular Weight | 212.12 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 603-12-3 | [10] |

| Density | 1.688 g/cm³ | [] |

| Boiling Point | 395.5 °C at 760 mmHg | [] |

| Topological Polar Surface Area | 129 Ų | [] |

| Hydrogen Bond Donor Count | 1 | [] |

| Hydrogen Bond Acceptor Count | 6 | [] |

Note: Detailed bond lengths and angles are determined by X-ray crystallography, with data available from sources like the Cambridge Structural Database (CSD) under accession code 921935.[2]

Visualizing the Structure and Key Interactions

Diagrams are invaluable for conceptualizing the complex spatial relationships within this compound.

Figure 1: 2D representation of this compound.

Figure 2: The "Ortho Effect" driving non-planar geometry.

Experimental Protocols: Synthesis and Purification

A principal synthetic route to this compound is the oxidation of 2,6-dinitrotoluene, which is accessible via the nitration of 2-nitrotoluene.[1] Direct nitration of benzoic acid is not a viable high-yield strategy due to the meta-directing nature of the carboxyl group.[1]

6.1. Protocol: Oxidation of 2,6-Dinitrotoluene

This protocol describes a representative method for converting the methyl group of 2,6-dinitrotoluene to a carboxylic acid.

Causality: Strong oxidizing agents are required to convert the relatively stable alkyl side-chain into a carboxylic acid. The use of an acidic medium, such as sulfuric acid, protonates the oxidizing agent (e.g., dichromate), increasing its oxidative power.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dinitrotoluene in an aqueous solution of sulfuric acid.

-

Addition of Oxidant: While stirring, slowly add a solution of a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇).[1] The addition should be portion-wise to control the exothermic reaction.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The chromium salts will remain in the aqueous solution.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove residual acid and salts.

6.2. Protocol: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid organic compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically present in smaller amounts and will either remain in the hot solution or be removed by hot filtration.

Methodology:

-

Solvent Selection: Place the crude this compound in a flask. Add a minimum amount of hot water, as it is a suitable solvent for recrystallization.[10]

-

Dissolution: Heat the suspension to boiling with stirring until all the solid dissolves. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be filtered while hot.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent (water) to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the crystals in a vacuum oven or desiccator to remove the final traces of solvent.[12]

Conclusion and Applications

The molecular architecture of this compound is a classic example of sterically-driven structural chemistry. The ortho effect dictates a non-planar geometry, which in turn governs the molecule's electronic properties and reactivity, most notably its enhanced acidity. This well-defined structure makes it a valuable intermediate in organic synthesis. A key transformation is the selective reduction of one nitro group to yield 2-amino-6-nitrobenzoic acid, a versatile building block for more complex targets.[1] Furthermore, its capacity for hydrogen bonding and forming defined crystal lattices makes it a subject of interest in supramolecular chemistry and crystal engineering.[1] A thorough understanding of its structure and bonding is paramount for any scientist seeking to exploit its chemical potential in research and development.

References

-

PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Ortho effect. Retrieved January 12, 2026, from [Link]

-

Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Retrieved January 12, 2026, from [Link]

-

Pravda, M., et al. (2018). A resonance-assisted intramolecular hydrogen bond in compounds containing 2-hydroxy-3,5-dinitrobenzoic acid and its various deprotonated forms: redetermination of several related structures. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 9), 1109–1120. Available from: [Link]

-

Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Video]. Retrieved January 12, 2026, from [Link]

-

Department of Chemistry, Michigan State University. (n.d.). The Ortho Effect of benzoic acids. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Crystal Growth & Design. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ACS Publications. Retrieved January 12, 2026, from [Link]

-

IUCr Journals. (2018). A resonance-assisted intramolecular hydrogen bond in compounds containing 2-hydroxy-3,5-dinitrobenzoic acid and its various depr. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved January 12, 2026, from [Link]

-

The Role of 2,6-Dibromobenzoic Acid in Pharmaceutical Synthesis and Research. (n.d.). Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). 2,5-dinitrobenzoic acid. Retrieved January 12, 2026, from [Link]

-

The Journal of Physical Chemistry. (n.d.). Vibrational Spectroscopic Investigation of Benzoic Acid Adsorbed on Silver. ACS Publications. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). 2,5-dinitrobenzoic acid. Retrieved January 12, 2026, from [Link]

-

PubMed. (2011). Density functional theory calculations and vibrational spectral analysis of 3,5-(dinitrobenzoic acid). National Library of Medicine. Retrieved January 12, 2026, from [Link]

-

Quora. (2015, November 25). How do o-nitrobenzoic acid form its intramolecular H-bonding? Retrieved January 12, 2026, from [Link]

-

PubMed Central. (n.d.). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. National Library of Medicine. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). 3,5-dinitrobenzoic acid. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. Retrieved January 12, 2026, from [Link]

-

YouTube. (2022, April 19). 3, 5 DINITROBENZOIC ACID | CHEMISTRY | APPLICATION | SYNTHESIS | BASIC CONCEPTS | DR. HAMMAD MAJEED. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2024). High Resolution Rovibrational Spectroscopy of the ν6 and ν3 + ν7 Bands of H2CCCH+. Retrieved January 12, 2026, from [Link]

-

PubMed. (2025). Computational and experimental insights into the spectroscopy, electronic states, and molecular docking of (2S)-2,6-diaminohexanoic acid [DAHA]. National Library of Medicine. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 5. Khan Academy [khanacademy.org]

- 6. echemi.com [echemi.com]

- 7. quora.com [quora.com]

- 8. A resonance-assisted intramolecular hydrogen bond in compounds containing 2-hydroxy-3,5-dinitrobenzoic acid and its various deprotonated forms: redetermination of several related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quora.com [quora.com]

- 10. This compound | 603-12-3 [chemicalbook.com]

- 12. 2,5-DINITROBENZOIC ACID | 610-28-6 [chemicalbook.com]

Solubility of 2,6-Dinitrobenzoic Acid in Organic Solvents: A Framework for Determination and Analysis

An In-depth Technical Guide for Researchers

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter that governs their behavior in various stages of drug development, chemical synthesis, and formulation. 2,6-Dinitrobenzoic acid, a significant building block and metabolite[1][], possesses unique physicochemical properties due to the ortho-positioning of its two nitro groups, which profoundly influence its interaction with solvents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in organic solvents. By integrating theoretical principles with a validated experimental protocol and data analysis workflow, this document serves as a practical resource for generating reliable solubility data essential for process development, purification, and formulation design.

Physicochemical Characterization and Its Implications for Solubility

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound is an interesting case study due to the strong electron-withdrawing effects and steric influence of its substituents.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₆ | [3] |

| Molecular Weight | 212.12 g/mol | [3] |

| Melting Point | 202-206 °C | [4] |

| pKa | 1.14 (at 25 °C) | [4] |

The two nitro groups ortho to the carboxylic acid group significantly increase the acidity of the proton (pKa of 1.14) compared to benzoic acid (pKa 4.2).[4] This is due to the powerful inductive and resonance electron-withdrawing effects of the nitro groups, which stabilize the resulting carboxylate anion. This high acidity is a primary determinant of its interaction with basic or protic solvents. Furthermore, the ortho positioning of the nitro groups can lead to intramolecular hydrogen bonding and steric hindrance, which may influence the carboxylic acid's ability to form intermolecular hydrogen bonds with solvent molecules, a key factor in the dissolution process.

A Predictive Framework Using Isomeric Data

While specific, extensive solubility data for this compound is not widely published, valuable insights can be gleaned from examining closely related isomers. Data from a comprehensive study on benzoic acid and its nitro-derivatives, including 3,5-Dinitrobenzoic acid, provides an excellent predictive baseline.[5]

Comparative Solubility of 3,5-Dinitrobenzoic Acid at Various Temperatures [5]

| Solvent | Dielectric Constant (298.15 K) | 273.15 K | 293.15 K | 313.15 K | 323.15 K |

| Solubility (mol/L) | |||||

| Methanol | 33.7 | 0.6847 | 0.9474 | 1.9560 | 1.5225 |

| Ethanol | 25.8 | - | - | - | 1.2733 |

| Ethyl Acetate | 6.4 | 0.1032 | 0.2548 | 1.1910 | - |

| Acetonitrile | 38.8 | 0.1638 | - | - | - |

| Dichloromethane | 8.9 | 0.0340 | - | - | - |

| Toluene | 2.38 | - | - | - | - |

| Water | 81.0 | - | - | - | - |

Note: Data extracted from Zhang et al. (2018). Dashes indicate data not provided in the source for that specific temperature.[5]

Analysis and Causality:

-

Polar Protic Solvents Dominate: The highest solubility for the 3,5-isomer is observed in methanol, a polar protic solvent.[5] This is attributable to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's carboxylic acid and nitro groups.

-

Influence of Polarity: Generally, solubility follows the trend of solvent polarity, with higher solubility in more polar solvents like acetonitrile and ethyl acetate compared to non-polar solvents like toluene.[5]

-

Temperature Dependence: As expected, solubility is an endothermic process for these systems, increasing with a rise in temperature.[5]

Expert Insights for this compound: Based on this isomeric data, we can hypothesize that this compound will also exhibit its highest solubility in polar protic solvents. However, the steric hindrance from the two ortho-nitro groups may slightly impede the solvation of the carboxylic acid group, potentially leading to lower overall solubility compared to the 3,5-isomer in the same solvent. This makes experimental verification crucial.

Validated Experimental Protocol for Solubility Determination

To generate reliable and reproducible solubility data, a robust experimental methodology is required. The isothermal shake-flask method is a widely accepted and validated approach for determining the equilibrium solubility of a compound.[5]

Principle of the Method

The isothermal shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Experimental Workflow

The following diagram outlines the complete workflow for the experimental determination of solubility.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

1. Materials and Reagents:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, pipettes, and glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

2. Apparatus:

-

Shaking incubator or temperature-controlled water bath with orbital shaker

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

3. Establishing Equilibrium:

-

Add an excess amount of this compound to a series of vials (e.g., 20 mg of solute to 2 mL of solvent). The key is to ensure solid remains visible after equilibrium is reached.

-

Place the sealed vials in a shaking incubator set to the desired temperature (e.g., 298.15 K).

-

Agitate the vials at a constant speed.

-

Trustworthiness Check: To validate that equilibrium has been reached, take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between successive time points.

4. Sample Preparation and Analysis:

-

Once equilibrium is achieved, stop agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to prevent crystallization and to remove all undissolved particles.

-

Determine the mass of the collected filtrate and dilute it to a known volume with the mobile phase.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method. A typical starting point for the method would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), monitoring at a wavelength determined by the UV spectrum of the compound.

Data Processing and Thermodynamic Analysis

The raw data from the analytical instrument must be processed to yield meaningful solubility values and thermodynamic parameters.

Solubility Calculation

The solubility can be expressed in various units. Using the concentration from HPLC (C_HPLC, in mg/L) and the dilution factor (DF), the solubility in mg/mL is calculated as:

Solubility (mg/mL) = (C_HPLC × DF) / 1000

This can be easily converted to molarity (mol/L) using the molecular weight of this compound (212.12 g/mol ).

Thermodynamic Modeling

By measuring solubility (expressed as mole fraction, x) at different temperatures (T), key thermodynamic parameters of dissolution, such as the standard enthalpy (ΔH°sol) and standard entropy (ΔS°sol), can be determined using the van't Hoff equation. A plot of ln(x) versus 1/T yields a straight line.

-

Slope = -ΔH°sol / R

-

Intercept = ΔS°sol / R

Where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹). This analysis provides profound insight into the energetics of the dissolution process.

Caption: Logical flow from experimental data to thermodynamic parameters.

Conclusion

Determining the solubility of this compound requires a systematic approach grounded in its fundamental physicochemical properties. While direct literature data may be sparse, a predictive analysis based on its isomers provides a strong scientific rationale for experimental design. The validated isothermal shake-flask protocol detailed herein, coupled with quantitative HPLC-UV analysis, offers a reliable pathway for generating high-quality solubility data. Further analysis using the van't Hoff equation can elucidate the thermodynamic driving forces of dissolution, providing a comprehensive understanding essential for scientists in both academic research and the pharmaceutical industry.

References

-

PubChem. (n.d.). Benzoic acid, 2,6-dinitro-. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from Bellevue College. [Link]

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from Scribd. [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemcasts. (n.d.). 2,6-Dimethoxy-3-nitrobenzoic acid Properties vs Pressure. Retrieved from Chemcasts. [Link]

-

Chemcasts. (n.d.). 2,6-Dimethoxy-3-nitrobenzoic acid Properties vs Temperature. Retrieved from Chemcasts. [Link]

- Zhang, C., et al. (2018). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene. Retrieved from ATSDR. [Link]

-

NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 2,5-Dinitrobenzoic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

- Unknown. (2023). Solubility of Organic Compounds.

-

ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 2,6-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

- Unknown. (n.d.). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene. Retrieved from ATSDR. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,4-Dinitrobenzoic acid (CAS 610-30-0). Retrieved from Cheméo. [Link]

-

Cengage. (n.d.). Selected Methods of Analysis. Retrieved from Cengage. [Link]

-

AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from AIP Publishing. [Link]

-

KNAW. (n.d.). The six isomeric dinitrobenzoic acids. Retrieved from KNAW. [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from ResearchGate. [Link]

-

Loba Chemie. (n.d.). 3,5-DINITROBENZOIC ACID. Retrieved from Loba Chemie. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Properties of 2,6-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the melting point and thermal stability of 2,6-dinitrobenzoic acid. As a critical reagent and intermediate in various synthetic pathways, a thorough understanding of its physical properties is paramount for its safe and effective use in research and development. This document moves beyond a simple recitation of values to provide a deeper understanding of the underlying chemical principles that govern its thermal behavior, grounded in established experimental protocols and safety considerations.

Executive Summary: Key Physicochemical Properties

A foundational understanding of a compound's physical characteristics is essential for its application. The salient thermal properties of this compound are summarized below.

| Property | Value | Source(s) |

| Melting Point | 202-206 °C | [Benchchem][1] |

| Boiling Point | Decomposes before boiling | Inferred from thermal stability studies of nitroaromatic compounds |

| Molecular Formula | C₇H₄N₂O₆ | [PubChem][2] |

| Molecular Weight | 212.12 g/mol | [PubChem][2] |

It is critical to note that this compound is expected to undergo thermal decomposition at temperatures approaching its melting point and will decompose before a boiling point at atmospheric pressure can be reached. This thermal instability is a key consideration in its handling and use.

The Theoretical Framework: Understanding Thermal Behavior

The melting point and thermal stability of this compound are dictated by its molecular structure, specifically the interplay of its functional groups: a carboxylic acid and two nitro groups in the ortho positions.

Intermolecular Forces and Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules in a fixed lattice. For this compound, the primary intermolecular forces are:

-

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric associations between molecules.

-

Dipole-Dipole Interactions: The highly polar nitro groups and the carboxylic acid group create significant molecular dipoles, resulting in strong electrostatic attractions between adjacent molecules.

-

Van der Waals Forces: These dispersion forces, though weaker, contribute to the overall intermolecular attraction.

The presence of strong hydrogen bonding and dipole-dipole interactions necessitates a significant amount of thermal energy to overcome the crystal lattice forces, resulting in a relatively high melting point.

The "Ortho Effect" and Thermal Stability

The positioning of the two nitro groups ortho to the carboxylic acid group has a profound impact on the molecule's properties, a phenomenon known as the "ortho effect".[3][4] This steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring. This has two major consequences:

-

Increased Acidity: The twisting inhibits resonance between the carboxylic acid group and the aromatic ring, which increases the acidity of the carboxylic proton.

-

Influence on Thermal Stability: The steric strain introduced by the bulky ortho nitro groups can weaken the C-C bond between the carboxylic acid and the benzene ring, making the molecule more susceptible to thermal decarboxylation.

The electron-withdrawing nature of the nitro groups also plays a crucial role. By pulling electron density from the aromatic ring, they destabilize the molecule and lower the activation energy for decomposition.[5]

Experimental Determination of Thermal Properties

Accurate determination of the melting point and thermal decomposition characteristics of this compound is essential for its characterization and for ensuring process safety.

Protocol for Melting Point Determination

The capillary method is the standard technique for determining the melting point of crystalline organic compounds and is recognized by major pharmacopeias and standards organizations.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (5-10 °C/min) can be used to determine an approximate melting range.

-

For an accurate determination, the apparatus is heated rapidly to about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the final melting point. The range between these two temperatures is the melting range. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Addressing the Boiling Point: Thermal Decomposition

As this compound is prone to decomposition at elevated temperatures, a traditional boiling point determination is not feasible. Instead, understanding its thermal stability and decomposition profile is of greater practical importance. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study these characteristics.

Studies on nitrobenzoic acid isomers indicate that they undergo exothermic decomposition.[5] The primary decomposition pathway for many aromatic carboxylic acids upon heating is decarboxylation, leading to the loss of carbon dioxide.[8] For this compound, the likely initial major decomposition product is 1,3-dinitrobenzene.

Sources

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. EP2349980B1 - Process for preparing 2-amino-6-nitro-benzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

spectroscopic data for 2,6-Dinitrobenzoic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dinitrobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (C₇H₄N₂O₆, Molar Mass: 212.12 g/mol ) is a significant chemical intermediate in various synthetic pathways, including the production of pharmaceuticals and other specialty chemicals.[1][2] Its chemical behavior and reactivity are profoundly influenced by the steric hindrance and strong electron-withdrawing nature of the two nitro groups positioned ortho to the carboxylic acid function. Accurate and unambiguous structural confirmation is paramount for its use in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound, offering insights into the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive proof of its substitution pattern.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Due to the symmetrical placement of the two nitro groups, the aromatic protons at positions 3, 4, and 5 are chemically distinct, giving rise to a characteristic splitting pattern. The proton at the 4-position is expected to be a triplet, while the protons at the 3 and 5-positions will appear as a doublet.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz instrument.

-

Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of 0-12 ppm is typically sufficient.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation and Tabulation

The strong electron-withdrawing effect of the nitro and carboxylic acid groups deshields the aromatic protons, shifting them downfield.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H-4 | ~8.4 - 8.6 | Triplet (t) | ~8.0 |

| H-3, H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.0 |

| COOH | >10 (variable) | Broad Singlet (br s) | N/A |

Note: Actual chemical shifts can vary based on solvent and concentration.

The spectrum clearly shows a triplet and a doublet with an integration ratio of 1:2, respectively, confirming the A₂B pattern of the aromatic system. The broad singlet corresponding to the carboxylic acid proton is often concentration-dependent and may exchange with trace water in the solvent.

Caption: Molecular structure of this compound with key proton assignments.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, revealing the number and electronic environment of each carbon atom. Due to the molecule's symmetry, C-3 and C-5 are equivalent, as are C-2 and C-6.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans are often necessary.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation and corrections. The solvent peak is used for referencing (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Tabulation

The chemical shifts are influenced by the electron-withdrawing substituents. The carbons directly attached to the nitro groups (C-2, C-6) and the carboxylic acid group (C-1) are significantly downfield.

| Carbon Assignment | Chemical Shift (δ) ppm (Literature) |

| C=O | ~165 |

| C-2, C-6 | ~149 |

| C-4 | ~134 |

| C-1 | ~131 |

| C-3, C-5 | ~122 |

Source: Predicted values based on similar structures and data from PubChem for the sample from Aldrich Chemical Company, Inc.[1]

The presence of five distinct signals (one for the carbonyl carbon and four for the aromatic carbons) is in perfect agreement with the proposed symmetrical structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid and nitro groups.

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be run first.

Data Interpretation and Tabulation

The key diagnostic peaks confirm the presence of all expected functional groups.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (H-bonded dimer) |

| ~3100 | C-H Stretch | Aromatic Ring |

| 1700 - 1680 (strong, sharp) | C=O Stretch | Carboxylic Acid (Aryl) |

| ~1540 (strong) | N-O Asymmetric Stretch | Nitro Group (NO₂) |

| ~1350 (strong) | N-O Symmetric Stretch | Nitro Group (NO₂) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Source: General ranges and specific data points referenced from multiple sources.[1][3]

The very broad O-H stretch is characteristic of the hydrogen-bonded dimer structure that carboxylic acids typically form in the solid state. The two strong bands for the nitro group stretches are definitive evidence for their presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of water.

-

Instrumentation: Introduce the sample solution into an ESI-MS system via direct infusion or coupled with a liquid chromatography (LC) system.

-

Analysis Mode: For an acidic compound like this, negative ion mode ([M-H]⁻) is highly effective.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Data Interpretation and Fragmentation

In negative ion mode, the most prominent peak is expected to be the deprotonated molecule. A key fragmentation pathway for the anion of this compound is the collision-induced loss of carbon dioxide (CO₂).[3]

| m/z (Negative Mode) | Ion Identity | Notes |

| 211.0 | [M-H]⁻ | Deprotonated molecular ion |

| 167.0 | [M-H-CO₂]⁻ | Result of decarboxylation |

The molecular weight of this compound is 212.12 g/mol .[1] The observation of the [M-H]⁻ ion at m/z 211 confirms this molecular weight. The facile loss of 44 Da (CO₂) to produce a fragment at m/z 167 is a highly characteristic fragmentation for this molecule, resulting in the stable 2,6-dinitrophenide anion.[3]

Caption: Key fragmentation pathway of this compound in ESI-MS (Negative Mode).

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the substitution pattern and symmetry of the molecule. IR spectroscopy identifies the crucial carboxylic acid and nitro functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a characteristic decarboxylation fragmentation pathway. These datasets, when analyzed together, provide unequivocal evidence for the identity and purity of the compound, which is essential for its application in research and drug development.

References

-

PubChem. (n.d.). Benzoic acid, 2,6-dinitro- | C7H4N2O6 | CID 119206. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrobenzoic acid | C7H4N2O6 | CID 11880. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dinitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dinitrobenzoic acid | C7H4N2O6 | CID 11879. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-4,6-dinitrobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic.... Retrieved from [Link]

-

YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-hydroxy-3,5-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2,6-Dinitrobenzoic Acid from 2,6-Dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,6-dinitrobenzoic acid from 2,6-dinitrotoluene, a critical transformation for the development of various pharmaceuticals and specialty chemicals. As Senior Application Scientists, we present not just a protocol, but a detailed exploration of the underlying chemical principles, optimization strategies, and safety considerations essential for successful and reproducible synthesis.

Introduction: Significance and Synthetic Challenges

This compound is a valuable building block in organic synthesis, primarily due to the unique electronic properties conferred by the two electron-withdrawing nitro groups ortho to the carboxylic acid. This arrangement enhances the acidity of the carboxyl group and influences the reactivity of the aromatic ring, making it a key intermediate for various downstream applications.

The synthesis of this compound is most commonly achieved through the oxidation of the more readily available 2,6-dinitrotoluene.[1] While conceptually straightforward, this benzylic oxidation presents several challenges:

-

Harsh Reaction Conditions: The electron-withdrawing nature of the two nitro groups deactivates the methyl group, necessitating the use of potent oxidizing agents and often forcing reaction conditions.

-

Side Reactions: Over-oxidation and ring degradation are potential side reactions that can significantly lower the yield and purity of the desired product.

-

Safety Hazards: The use of strong oxidants with a nitro-aromatic compound, which itself has explosive potential, requires stringent safety protocols.[2][3][4]